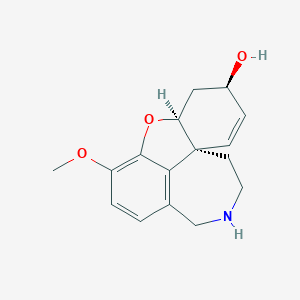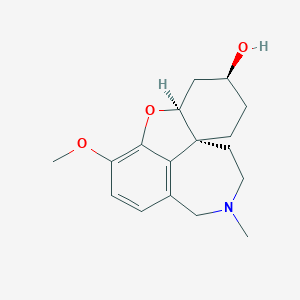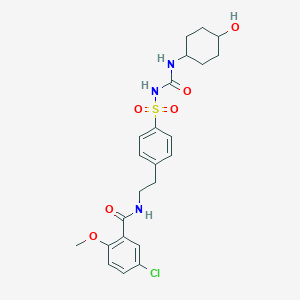
4-Hydroxyglibenclamide
Descripción general
Descripción
Mecanismo De Acción
Target of Action
4-Hydroxyglibenclamide, also known as rac trans-4-Hydroxy Glyburide, primarily targets the ATP-sensitive potassium channels (K_ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . These channels play a crucial role in insulin secretion, making them a key target for antidiabetic medications.
Mode of Action
The compound works by binding to and inhibiting the SUR1 . This inhibition causes cell membrane depolarization, which opens voltage-dependent calcium channels . The influx of calcium ions triggers the exocytosis of insulin granules, leading to an increase in insulin secretion . This increased insulin secretion helps to lower blood glucose levels, making this compound an effective treatment for type 2 diabetes.
Biochemical Pathways
It is known that the compound’s action on sur1 leads to an increase in insulin secretion . This insulin then acts on various tissues in the body, promoting glucose uptake and utilization, and inhibiting glucose production. These actions collectively contribute to the regulation of blood glucose levels.
Pharmacokinetics
The pharmacokinetics of this compound are complex. It is an active metabolite of the antidiabetic compound glyburide, formed by the action of cytochrome P450 (CYP) isoforms CYP2C8 and CYP2C9 . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by factors such as renal function . Detailed studies on the pharmacokinetics of this compound are currently lacking.
Result of Action
The primary result of this compound’s action is an increase in insulin secretion, leading to a decrease in blood glucose levels . This makes it an effective treatment for type 2 diabetes. Like other sulfonylureas, it can cause hypoglycemia as a side effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s renal function . Additionally, factors such as diet and exercise, which can influence blood glucose levels, may also affect the compound’s efficacy.
Análisis Bioquímico
Biochemical Properties
4-Hydroxyglibenclamide plays a crucial role in biochemical reactions related to glucose metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the ATP-sensitive potassium channels (K_ATP) in pancreatic beta cells. By binding to these channels, this compound inhibits their activity, leading to membrane depolarization and subsequent insulin release . This interaction is vital for its hypoglycemic effect, making it an essential compound in diabetes treatment.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In pancreatic beta cells, it promotes insulin synthesis and release by maintaining elevated basal insulin synthetic activity . This compound also influences cell signaling pathways, particularly those involved in glucose metabolism. Additionally, this compound affects gene expression related to insulin production and secretion, thereby playing a critical role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the sulfonylurea receptor 1 (SUR1) subunit of the K_ATP channels in pancreatic beta cells. This binding inhibits the channel’s activity, causing cell membrane depolarization and opening of voltage-dependent calcium channels. The influx of calcium ions triggers insulin granule exocytosis, leading to increased insulin release . This mechanism underscores the compound’s effectiveness in managing blood glucose levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and protected from light and moisture . Over time, its hypoglycemic effect remains consistent, but prolonged exposure can lead to degranulation of beta cells, which maintain elevated insulin synthetic activity even after the compound is removed . This indicates that this compound has long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively lowers blood glucose levels without causing significant adverse effects. At higher doses, it can lead to hypoglycemia and other toxic effects . Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with a clear threshold for its hypoglycemic action.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as cytochrome P450, which is involved in its biotransformation . The compound also affects metabolic flux by modulating the activity of key enzymes in the glucose metabolism pathway, thereby influencing metabolite levels and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is a substrate for organic anion transporting polypeptides (OATP) and ATP-binding cassette (ABC) transporters, which influence its distribution and pharmacokinetics . These transporters play a critical role in the hepatic uptake and subsequent metabolism of the compound, affecting its plasma clearance and tissue distribution.
Subcellular Localization
This compound is primarily localized in the cytoplasm of pancreatic beta cells, where it exerts its hypoglycemic effects. The compound’s localization is influenced by its binding to the SUR1 subunit of the K_ATP channels, which are predominantly found in the plasma membrane of beta cells . This subcellular localization is crucial for its function in regulating insulin release and maintaining glucose homeostasis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxyglibenclamide is synthesized through the hydroxylation of glibenclamide. The hydroxylation process typically involves the use of specific enzymes or chemical reagents that introduce a hydroxyl group into the glibenclamide molecule. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the 4-hydroxy derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve biotransformation processes using microbial cultures or enzymatic systems. These methods are preferred due to their specificity and efficiency in producing the desired metabolite. The process involves the fermentation of glibenclamide with microorganisms that possess the necessary hydroxylating enzymes .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxyglibenclamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, glibenclamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of glibenclamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxyglibenclamide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glibenclamide and its metabolites.
Biology: Studied for its role in cellular metabolism and its effects on pancreatic beta cells.
Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of glibenclamide.
Industry: Utilized in the development of new antidiabetic drugs and in the study of drug metabolism.
Comparación Con Compuestos Similares
3-cis-Hydroxyglibenclamide: Another metabolite of glibenclamide with similar hypoglycemic effects.
Other Sulfonylureas: Compounds like glipizide and glimepiride, which also act as insulin secretagogues.
Uniqueness: 4-Hydroxyglibenclamide is unique due to its specific hydroxylation at the 4-position, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. This modification enhances its hypoglycemic activity and provides a different metabolic profile compared to other sulfonylureas .
Propiedades
IUPAC Name |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWSGCQEWOOQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177737, DTXSID601308718 | |
| Record name | 4-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23155-04-6, 23155-00-2 | |
| Record name | 4′-Hydroxyglibenclamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Hydroxyglyburide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyglibenclamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-hydroxyglibenclamide in glibenclamide metabolism?
A: this compound represents a major metabolite of glibenclamide. The study demonstrated that approximately 36% of orally administered glibenclamide is excreted as hydroxylated metabolites in urine within 48 hours, with this compound (trans-4-hydroxyglibenclamide) constituting the larger portion (27%) compared to the cis-3-hydroxyglibenclamide (8%). [] This highlights the significance of the hydroxylation pathway, particularly the formation of this compound, in the elimination of glibenclamide from the body.
Q2: Does the study suggest any specific drug interactions based on the metabolic pathways of this compound formation?
A: The study investigated if individuals with different metabolic capacities for debrisoquine and mephenytoin, categorized as poor and extensive metabolizers, exhibited variations in glibenclamide metabolism, particularly the formation of this compound. The results indicated no significant differences in the plasma pharmacokinetics of glibenclamide or the urinary excretion of its metabolites, including this compound, between these groups. [] This suggests that the metabolism of glibenclamide, particularly the formation of this compound, is not significantly influenced by the genetic polymorphisms affecting debrisoquine and mephenytoin metabolism. Therefore, based on this study, significant drug interactions based solely on these specific metabolic pathways are unlikely.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


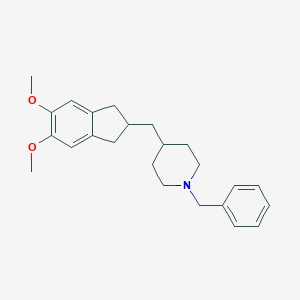
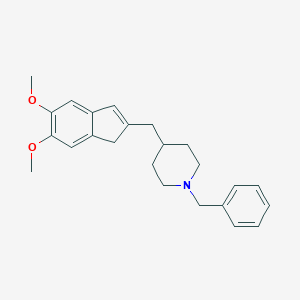

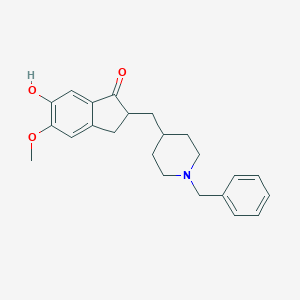
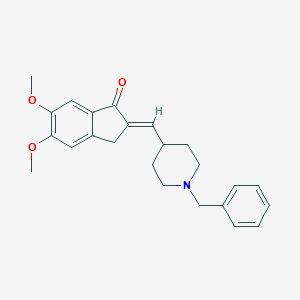

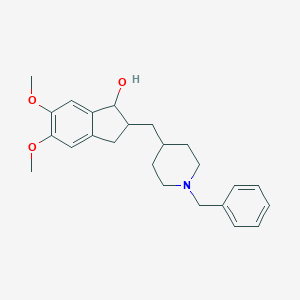
![4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B192812.png)
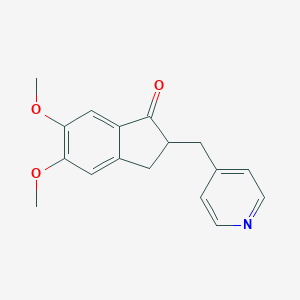
![(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one](/img/structure/B192814.png)
